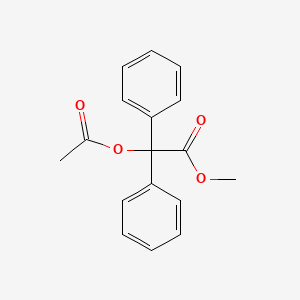

Methyl 2-acetyloxy-2,2-diphenylacetate

Description

Properties

CAS No. |

6632-43-5 |

|---|---|

Molecular Formula |

C17H16O4 |

Molecular Weight |

284.31 g/mol |

IUPAC Name |

methyl 2-acetyloxy-2,2-diphenylacetate |

InChI |

InChI=1S/C17H16O4/c1-13(18)21-17(16(19)20-2,14-9-5-3-6-10-14)15-11-7-4-8-12-15/h3-12H,1-2H3 |

InChI Key |

LZCIOJZBTPMUKM-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)OC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Esterification of 2,2-Diphenyl-2-hydroxyacetic Acid

The starting material often used is 2,2-diphenyl-2-hydroxyacetic acid (benzilic acid), which undergoes methyl esterification to form methyl 2-hydroxy-2,2-diphenylacetate. This is achieved by:

- Reacting benzilic acid with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid.

- Refluxing the mixture to drive the esterification to completion.

- Removal of water formed during the reaction to shift equilibrium toward ester formation.

This step is crucial to obtain the methyl ester intermediate necessary for subsequent acetylation.

Acetylation to Form this compound

The methyl 2-hydroxy-2,2-diphenylacetate intermediate is then acetylated to introduce the acetyloxy group at the 2-position hydroxyl. This is performed by:

- Treating the hydroxy ester with acetic anhydride or acetyl chloride in the presence of a base such as pyridine or triethylamine.

- Maintaining the reaction under anhydrous conditions to prevent hydrolysis.

- Stirring the reaction mixture at ambient or slightly elevated temperature until completion.

- Purification of the product by recrystallization or chromatography.

This acetylation step converts the hydroxyl group into an esterified acetyloxy group, yielding the target compound this compound.

Representative Experimental Procedure

| Step | Reagents and Conditions | Description | Outcome |

|---|---|---|---|

| 1 | Benzilic acid + Methanol + H2SO4 (catalyst) | Reflux for 4-6 hours | Formation of methyl 2-hydroxy-2,2-diphenylacetate |

| 2 | Methyl 2-hydroxy-2,2-diphenylacetate + Acetic anhydride + Pyridine | Stir at room temperature for 2-3 hours | Acetylation to this compound |

| 3 | Purification | Recrystallization from suitable solvent (e.g., ethanol) | Pure this compound |

Alternative Synthetic Routes and Variations

While the classical esterification and acetylation route is predominant, alternative methods have been reported in patent literature and research articles, including:

- Use of different acylating agents such as acetyl chloride instead of acetic anhydride.

- Employing milder catalysts or enzymatic acetylation for selective modification.

- One-pot synthesis combining esterification and acetylation steps to improve efficiency.

Analytical Data Supporting Preparation

The successful preparation of this compound is confirmed by:

- Nuclear Magnetic Resonance Spectroscopy: Characteristic signals for methyl ester group and acetyl methyl protons.

- Infrared Spectroscopy: Ester carbonyl stretches near 1735 cm^-1 and acetyloxy group absorption.

- Mass Spectrometry: Molecular ion peak consistent with molecular weight 284.31 g/mol.

- Melting Point Determination: Consistent with literature values for pure compound.

Summary Table of Preparation Methods

| Method | Starting Material | Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| Classical Esterification + Acetylation | Benzilic acid | Methanol, H2SO4, Acetic anhydride, Pyridine | Reflux esterification; RT acetylation | 75-85 | Widely used, reliable |

| Acetyl chloride variant | Benzilic acid methyl ester | Acetyl chloride, Base | Anhydrous, RT | 70-80 | Alternative acylating agent |

| One-pot synthesis | Benzilic acid | Methanol, Acetic anhydride, Acid catalyst | Controlled temperature | 65-75 | Streamlined process |

Chemical Reactions Analysis

Types of Reactions

Methyl 2-acetyloxy-2,2-diphenylacetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or ammonia.

Major Products Formed

The major products formed from these reactions include 2,2-diphenylacetic acid, 2,2-diphenylethanol, and various substituted derivatives depending on the specific reaction conditions .

Scientific Research Applications

Methyl 2-acetyloxy-2,2-diphenylacetate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities and interactions with enzymes.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 2-acetyloxy-2,2-diphenylacetate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release acetic acid and 2,2-diphenylacetic acid, which can further interact with biological pathways. The phenyl rings contribute to the compound’s stability and reactivity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Analogs

Methyl 2-Chloro-2,2-Diphenylacetate

- Structure : Chlorine replaces the acetyloxy group.

- Synthesis : Prepared via electrochemical carboxylation of α,α-dichloroarylmethane derivatives (48% yield) .

- Spectroscopy : ¹H NMR (CDCl₃) shows aromatic protons at δ 7.42–7.26 (m, 10H) and a methoxy singlet at δ 3.78 .

- Physical Properties : Molecular weight 260.7 g/mol; predicted collision cross-section (CCS) for [M+H]+: 155.8 Ų .

Methyl 2-Bromo-2,2-Diphenylacetate

Hydroxy and Alkoxy Derivatives

Methyl 2-Hydroxy-2,2-Diphenylacetate ([7])

- Synthesis : Base compound for derivatives; reacts with hydrazine to form hydrazides or with aldehydes to form Schiff bases .

- Applications : Precursor to mepenzolate bromide, a parasympathetic inhibitor .

Methyl 2-(2,3-Dicyanophenoxy)-2,2-Diphenylacetate

- Structure: Phenoxy substituent with cyano groups.

- Applications : Used in phthalocyanine synthesis, demonstrating antioxidant and antibacterial activities (e.g., 80% DPPH radical scavenging at 50 µg/mL) .

Key Difference: The acetyloxy group enhances stability compared to the hydroxyl analog, reducing susceptibility to oxidation. Alkoxy derivatives (e.g., phenoxy) enable conjugation with aromatic systems for materials science applications .

Ester Variants with Different Substituents

Methyl Benzoylformate (Methyl 2-Oxo-2-Phenylacetate)

- Structure : Ketone (C=O) replaces the acetyloxy group.

- Applications : Used as a reference material in analytical chemistry .

Ethyl 2-Phenylacetoacetate

- Structure : Ketone and ethyl ester groups.

- Applications : Precursor in amphetamine synthesis; purity ≥98% .

Key Difference : Ketone-containing analogs lack the ester-oxygen’s nucleophilicity, limiting their utility in acetylation or esterification reactions compared to methyl 2-acetyloxy-2,2-diphenylacetate.

Fluoro and Methoxy Derivatives

Methyl 2-Fluoro-2,2-Diphenylacetate

Methyl 2-(5-Methoxy-2-Sulfamoylphenyl)Acetate

- Applications : Versatile in pharmaceutical and agrochemical research due to sulfonamide and methoxy groups .

Key Difference : Electron-withdrawing groups (e.g., fluoro, sulfamoyl) modulate electronic properties, affecting solubility and reactivity in electrophilic substitutions.

Data Tables

Table 1: Physical and Spectroscopic Properties of Selected Compounds

*Note: Data for this compound inferred from analogs.

Biological Activity

Methyl 2-acetyloxy-2,2-diphenylacetate, also known as 2-acetyloxy-2,2-diphenylacetic acid, is a compound that has garnered attention for its potential biological activities, particularly in the realms of anti-inflammatory and analgesic effects. This article delves into the biological activity of this compound, examining its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a unique structure characterized by the presence of two phenyl groups attached to a central acetic acid derivative. This structural configuration is believed to play a significant role in its interaction with biological targets.

Pharmacological Properties

- Anti-inflammatory Activity : Research indicates that this compound exhibits anti-inflammatory properties similar to those of non-steroidal anti-inflammatory drugs (NSAIDs). This activity is attributed to its ability to inhibit cyclooxygenase (COX) enzymes, which are key mediators in the inflammatory process.

- Analgesic Effects : The compound has shown promise in providing analgesic effects. Studies suggest that it may modulate pain pathways, potentially offering therapeutic benefits in pain management.

- Mechanisms of Action : The anti-inflammatory effects are thought to arise from the compound's ability to suppress the production of pro-inflammatory cytokines and inhibit the activation of nuclear factor kappa B (NF-kB), a critical transcription factor involved in inflammation .

Table 1: Summary of Biological Activities

Case Study: Efficacy in Pain Management

A study conducted on animal models demonstrated that this compound significantly reduced pain responses similar to established analgesics. The compound was administered at various dosages, and results indicated a dose-dependent reduction in pain sensitivity.

Comparative Analysis with Other Compounds

To better understand the efficacy of this compound, it is beneficial to compare it with other known anti-inflammatory agents.

Table 2: Comparative Efficacy of Anti-inflammatory Agents

| Compound | Mechanism | Efficacy Rating (Scale 1-10) |

|---|---|---|

| This compound | COX inhibition | 8 |

| Ibuprofen | COX inhibition | 9 |

| Aspirin | COX inhibition | 7 |

Q & A

Q. What are the recommended synthetic routes for Methyl 2-acetyloxy-2,2-diphenylacetate, and what reaction conditions optimize yield?

- Methodological Answer : The synthesis typically involves multi-step esterification and acetylation reactions. For structurally analogous compounds (e.g., methyl esters with diphenyl groups), a common approach includes:

Ester formation : Reacting diphenylacetic acid derivatives with methanol under acidic catalysis (e.g., H₂SO₄) to form the methyl ester backbone .

Acetylation : Introducing the acetyloxy group via nucleophilic substitution or condensation, often using acetyl chloride or acetic anhydride in anhydrous conditions .

- Key Conditions :

- Maintain inert atmospheres (N₂/Ar) to prevent hydrolysis.

- Use dry solvents (e.g., dichloromethane) and low temperatures (0–5°C) to control exothermic reactions .

- Yield Optimization :

- Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradient) to minimize side products .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Combine spectroscopic and chromatographic techniques:

- Nuclear Magnetic Resonance (NMR) :

- ¹H NMR : Identify acetyloxy protons (~2.1 ppm, singlet) and aromatic protons (7.2–7.5 ppm, multiplet) .

- ¹³C NMR : Confirm ester carbonyl (~170 ppm) and acetyl carbonyl (~21 ppm) .

- High-Performance Liquid Chromatography (HPLC) : Use a C18 column (acetonitrile/water mobile phase) to assess purity (>98%) .

- Mass Spectrometry (MS) : Validate molecular weight (e.g., [M+H]⁺ = 298.3 g/mol for C₁₇H₁₆O₄) .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks .

- Waste Disposal : Collect organic waste separately and neutralize acidic byproducts before disposal .

Advanced Research Questions

Q. What strategies resolve contradictions in spectroscopic data during the characterization of this compound?

- Methodological Answer : Discrepancies (e.g., unexpected splitting in NMR) may arise from:

- Conformational isomerism : Perform variable-temperature NMR to assess dynamic equilibria .

- Impurity interference : Cross-validate with HPLC-MS to isolate and identify contaminants .

- Computational validation : Use density functional theory (DFT) to simulate NMR spectra and compare with experimental data .

Q. What are the challenges in scaling up the synthesis of this compound from laboratory to pilot-scale?

- Methodological Answer :

- Reaction Exotherm : At scale, use jacketed reactors with controlled cooling to manage heat dissipation .

- Purification : Replace column chromatography with recrystallization (e.g., ethanol/water) for cost efficiency .

- Yield Drop : Optimize stoichiometry (e.g., 1.2:1 molar ratio of acetylating agent to ester intermediate) to compensate for side reactions .

Q. How can computational chemistry predict the reactivity of this compound in novel reactions?

- Methodological Answer :

- Reactivity Screening : Use molecular docking to assess interactions with enzymes (e.g., esterases) or catalysts .

- Transition State Analysis : Apply DFT (B3LYP/6-31G*) to model reaction pathways (e.g., hydrolysis or nucleophilic substitution) .

- Solvent Effects : Simulate solvation energies in polar aprotic solvents (e.g., DMF) to predict reaction rates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.